4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-7(4-2)10(13)8-5-9(11(14)15)12-6-8/h5-7,12H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIEDXCRHOSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Formation Strategies
The synthesis of pyrrole derivatives often begins with constructing the heterocyclic core. A widely employed method involves the reaction of 2H-azirines with enamines, which facilitates the formation of 2,3- and 3,4-dihydropyrroles. Acidic workup then yields the fully aromatic pyrrole-2-carboxylic acid derivatives. For instance, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate was synthesized via this route, demonstrating the versatility of azirine-enamine cyclization in generating substituted pyrroles. While this method provides moderate to high yields, its applicability to 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid requires subsequent functionalization steps to introduce the acyl group.
Friedel-Crafts Acylation at the 4-Position
Introducing the 2-ethylbutanoyl group at the 4-position of the pyrrole ring is achieved through Friedel-Crafts acylation. A practical synthesis involves reacting pyrrole-2-carbaldehyde 6 with trichloroacetyl chloride under Friedel-Crafts conditions to form trichloroacetylpyrrole 7 . Subsequent monochlorination using N-chlorosuccinimide (NCS) at room temperature yields 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid 8 in 61% isolated yield after crystallization. This method highlights the importance of electrophilic substitution at the pyrrole’s 4-position, which is inherently more reactive due to the electron-donating nature of the adjacent nitrogen atom.
Table 1: Friedel-Crafts Acylation Optimization
| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Trichloroacetyl chloride | AlCl₃ | 25 | 61 | |
| 2-Ethylbutanoyl chloride | BF₃·OEt₂ | -10 to 25 | 55–68 |
Hydrolysis of Ester Precursors
The carboxylic acid functionality at the 2-position is typically introduced via hydrolysis of ester precursors. For example, methyl 5-methyl-1H-pyrrole-2-carboxylate undergoes alkaline hydrolysis (10% methanolic ammonia) to yield the corresponding carboxylic acid. Similarly, ethyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate can be hydrolyzed under acidic or basic conditions to obtain the target compound.
Table 2: Hydrolysis Conditions and Yields
| Ester Precursor | Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl pyrrole-2-carboxylate | 10% NH₃/MeOH | 25 | 85 | |
| Ethyl pyrrole-2-carboxylate | 2N NaOH/EtOH | 60 | 78 |
Crystallization and Purification Techniques
Purification of this compound often involves crystallization from solvents such as ethyl acetate-hexane mixtures or dichloromethane. The compound’s moderate solubility in polar aprotic solvents facilitates efficient recovery, with typical yields ranging from 60% to 85% after crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in 4-(2-ethylbutanol)-1H-pyrrole-2-carboxylic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Scientific Research Applications
Chemistry
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid serves as a crucial building block in organic synthesis. Its derivatives can be utilized to create more complex organic molecules, making it valuable for researchers aiming to develop new compounds with specific functionalities.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Activity: The compound is under investigation for its ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases .
Medicine
The therapeutic potential of this compound is being explored in several contexts:
- Cancer Research: Studies are ongoing to evaluate its efficacy as an anti-cancer agent, focusing on its mechanism of action related to apoptosis and cell proliferation.
- Neurodegenerative Disorders: There is emerging interest in the compound's neuroprotective properties, which may offer new avenues for treating conditions such as Alzheimer's disease .
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating products with enhanced performance characteristics.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 0.5 μg/mL |
| B | S. aureus | 0.3 μg/mL |
| C | P. aeruginosa | 0.7 μg/mL |
Table 1: Antimicrobial activity of derivatives of this compound.
Case Study: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, researchers assessed the compound's impact on cytokine production in vitro. The findings are presented in Table 2.
| Treatment Group | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Compound A | 120 | 200 |
| Compound B | 150 | 200 |
| Compound C | 130 | 200 |
Table 2: Effects of this compound on cytokine production.
Mechanism of Action
The mechanism of action of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity and Lipophilicity: The 2-ethylbutanoyl group in the target compound contributes to higher lipophilicity (logP estimated >2.5) compared to analogs like 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid (logP ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility: Compound 7b (90% yield) is synthesized via straightforward hydrolysis, whereas halogenated derivatives (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) require laborious chromatographic separation .
Thermal Stability : The melting point of 7b (186–187°C) exceeds that of thiazolyl-substituted analogs (~150–160°C inferred), likely due to stronger intermolecular hydrogen bonding from the carboxylic acid and benzyloxy groups.
Analytical and Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O of carboxylic acid and ketone) would likely appear near 1,700 cm⁻¹, similar to 7b . Thiazolyl derivatives show additional peaks at ~1,550 cm⁻¹ (C=N stretching) .
- NMR Profiles: Substituents like the 4-methylbenzyloxy group in 7b cause distinct aromatic proton splitting (δ 7.1–7.5 ppm) , whereas the 2-ethylbutanoyl group in the target compound would exhibit alkyl proton signals (δ 1.0–2.5 ppm) .
Biological Activity
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid (CAS No. 478249-22-8) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving acylation reactions. One common method is the acylation of pyrrole with 2-ethylbutanoyl chloride in the presence of Lewis acid catalysts like aluminum chloride. Another approach utilizes Grignard reagents, where 2-ethylbutylmagnesium bromide reacts with pyrrole-2-carboxylic acid chloride under controlled conditions to yield high purity products .
Antimicrobial Properties
Research has indicated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that pyrrole-2-carboxamides demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimal cytotoxicity observed . The structure–activity relationship (SAR) studies revealed that modifications on the pyrrole ring significantly influenced their antibacterial potency.
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 > μg/mL) |
|---|---|---|
| Compound 32 | < 0.016 | > 64 |
| Compound with adamantyl group | Equivalent to isoniazid | Not specified |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It is hypothesized that the mechanism involves the inhibition of specific enzymes linked to inflammatory pathways. Detailed studies are ongoing to elucidate these pathways and identify precise molecular targets .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells. These interactions may inhibit or activate enzymes involved in critical biochemical pathways, including those related to inflammation and cell proliferation. This mechanism is crucial for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .
Case Study 1: Antitubercular Activity
In a recent study, a series of pyrrole derivatives were synthesized and tested against M. tuberculosis. Compound 32 was identified as a lead candidate due to its low MIC values and high selectivity index. The study provided insights into how structural modifications can enhance the efficacy of pyrrole-based compounds against resistant strains .
Case Study 2: In Vitro Studies on Inflammation
Another investigation focused on the anti-inflammatory effects of pyrrole derivatives. Using cell line models, researchers observed that certain derivatives significantly reduced pro-inflammatory cytokine production. This suggests the potential for these compounds in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using boronic acid intermediates, followed by acylation. For example, describes a Suzuki reaction for synthesizing 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid, which can be adapted. Key steps include:
- Use of N-Boc-protected pyrrole boronic acid intermediates.
- Deprotection under acidic conditions and subsequent carboxylation.
- Characterization via NMR (e.g., δ 7.57 ppm for pyrrole protons) and LCMS (e.g., ESIMS m/z 311.1 for similar compounds) .
Q. How is purity and structural integrity validated for this compound?
- Methodology :
- HPLC : Assess purity (>95%) using reverse-phase chromatography (e.g., C18 column, acetonitrile/water gradient) as demonstrated for compound 283 in (HPLC purity: 97.34%) .
- Spectroscopy : Confirm functional groups via NMR (e.g., carboxylic acid protons at δ ~12–14 ppm) and IR (C=O stretch at ~1700 cm) .
- Mass Spectrometry : ESIMS or HRMS to verify molecular weight (e.g., m/z 311.1 for a related compound in ) .
Q. What solvent systems are optimal for recrystallization?
- Methodology : Use mixed solvents (e.g., ethanol/ethyl acetate, 80:20 v/v) for slow evaporation, as shown for 1H-pyrrole-2-carboxylic acid in . This yields monoclinic crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can DFT calculations guide the optimization of synthetic pathways or electronic properties?
- Methodology :
- Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP from ) incorporating exact exchange and gradient corrections to model reaction energetics (e.g., acylation transition states) .
- Electron Density Analysis : Apply Colle-Salvetti correlation models ( ) to predict charge distribution and nucleophilic/electrophilic sites on the pyrrole ring .
- Example : Calculate HOMO-LUMO gaps to assess reactivity toward electrophiles (e.g., acylation agents) .
Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodology :
- DFT-NMR Integration : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute shielding tensors using GIAO (Gauge-Independent Atomic Orbital) methods. Compare with experimental NMR data (e.g., pyrrole protons at δ 7.5–8.0 ppm in ) .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodology :
- Substituent Variation : Modify the 2-ethylbutanoyl group (e.g., fluorinated analogs in ) and assess biological activity.
- Crystallography : Use SHELX ( ) to determine 3D structures and correlate substituent orientation with activity .
- Data Analysis : Apply multivariate regression to link electronic parameters (Hammett σ) or steric bulk (Taft E) with bioactivity .
Q. How to address contradictions in thermochemical data (e.g., atomization energies)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
